1,2-Dihydrobenzo[c]azepin-3-one
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Overview
Description
1,2-Dihydrobenzo[c]azepin-3-one is a heterocyclic compound with a seven-membered ring containing nitrogen. It is known for its diverse pharmacological activities and is used in various fields, including medicinal chemistry and organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Hydroamination: Metal-catalyzed intramolecular hydroamination of alkyne function by amide moiety leads to the formation of benzazepinones in good yields.
Carbopalladation: Reductive Heck conditions are employed to furnish benzazepinones and benzazepines in moderate to high yields.
Amidation: Various amidation approaches allow obtaining both saturated and unsaturated benzazepinones.
Industrial Production Methods: Industrial production methods often involve multi-step synthesis processes, including cyclization reactions and the use of metal catalysts to achieve high yields and purity .
Chemical Reactions Analysis
Types of Reactions: 1,2-Dihydrobenzo[c]azepin-3-one undergoes various types of reactions, including:
Oxidation: Oxidative conditions can lead to the formation of different oxidation products.
Reduction: Reduction reactions can yield reduced derivatives of the compound.
Substitution: Substitution reactions, particularly at the nitrogen atom, can produce a variety of substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products: The major products formed from these reactions include various substituted and oxidized derivatives of this compound .
Scientific Research Applications
1,2-Dihydrobenzo[c]azepin-3-one has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1,2-Dihydrobenzo[c]azepin-3-one involves its interaction with specific molecular targets and pathways. It can act as an enzyme inhibitor or receptor agonist/antagonist, depending on its structure and functional groups . The compound’s effects are mediated through binding to active sites or allosteric sites on target proteins, leading to modulation of their activity .
Comparison with Similar Compounds
1,3-Dihydro-2H-benzo[d]azepin-2-ones: These compounds share a similar core structure but differ in the position of the nitrogen atom and the degree of saturation.
Dibenzazepinones: Structurally analogous compounds with additional benzene rings fused to the azepine core.
Uniqueness: 1,2-Dihydrobenzo[c]azepin-3-one is unique due to its specific ring structure and the presence of a nitrogen atom, which imparts distinct chemical and biological properties compared to other similar compounds .
Properties
IUPAC Name |
1,2-dihydro-2-benzazepin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO/c12-10-6-5-8-3-1-2-4-9(8)7-11-10/h1-6H,7H2,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDZCCQBSLMGDTG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2C=CC(=O)N1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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